Chrysophsin-2 Chrysophsin-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC3672153
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Chrysophsin-2

CAS No.:

Cat. No.: VC3672153

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Chrysophsin-2 -

Specification

Introduction

Structural Motifs and Features

The GXXXXG Motif

One of the most significant structural features identified in Chrysophsin-2 is the GXXXXG motif, where glycine residues are positioned at intervals of four amino acids . This motif, which has been extensively studied in Chrysophsin-1, is also present in Chrysophsin-2 and appears to be crucial for its biological activities . The glycine residues within this motif likely contribute to the peptide's flexibility and membrane interaction capabilities.

Comparison with Other Chrysophsins

The chrysophsin family includes several members with varying structures and functions. The table below compares the fundamental characteristics of Chrysophsin-2 with other members of the family:

PeptideSequenceLengthMolecular WeightZnet%Hydrophobicity
Chrysophsin-1GXXXX GXXXX GXXXX GFF GWLIK GAIHA GKAIH GLIHRRRH252892.79+548%
Chrysophsin-2FF GWLIR GAIHA GKAIH GLIHRRRH252920.80+548%
Chrysophsin-3FIGLLISAGKAIHDLIRRRH202286.97+450%

While Chrysophsin-2 and Chrysophsin-1 share similar length, charge, and hydrophobicity characteristics, their amino acid sequences differ slightly. Notably, both contain the GXXXXG motif, which has been identified as a critical structural element affecting their biological properties . Chrysophsin-3, meanwhile, is shorter at 20 amino acids but maintains comparable hydrophobicity and a slightly lower net positive charge.

Biological Activities

Antimicrobial Properties

Like other members of its family, Chrysophsin-2 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . Research on the related peptide Chrysophsin-1 has demonstrated efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains and fungi, suggesting similar capabilities may exist for Chrysophsin-2 given their structural similarities .

The antimicrobial mechanism of Chrysophsin peptides primarily involves membrane disruption. Scanning electron microscopy (SEM) studies of bacteria treated with chrysophsin peptides show "blisters, protruding bubbles and burst cells," confirming their membrane-targeting action . This membrane-disruptive capability is likely preserved in Chrysophsin-2 due to its similar physicochemical properties.

Cytotoxicity Considerations

A significant limitation of Chrysophsin-2 is its cytotoxicity toward mammalian cells, similar to that observed with Chrysophsin-1 . The search results indicate that Chrysophsin-2 is "equally cytotoxic" to Chrysophsin-1, suggesting concerns regarding its therapeutic potential in its native form . This cytotoxicity appears to be related to the GXXXXG motif present in both peptides, as modifications to this motif in Chrysophsin-1 resulted in reduced cytotoxicity.

Membrane Interaction Studies

Mammalian Membrane Interactions

The cytotoxicity of chrysophsin peptides correlates with their interaction with mammalian-like membranes. Chrysophsin-1 showed significant interaction with phosphatidylcholine/cholesterol (PC/Chol) vesicles that mimic mammalian membranes . Given the reported equal cytotoxicity of Chrysophsin-2, it likely shares this strong interaction with mammalian-mimetic membranes, explaining its cytotoxicity profile.

Structure-Function Relationships

Helical Structure and Activity

Circular dichroism studies of Chrysophsin-1 have shown that it adopts significant helical structure in the presence of mammalian membrane-mimetic environments . The ability to form helical structures is often critical for the membrane-permeabilizing activity of antimicrobial peptides. The GXXXXG motif appears to contribute to this helical formation and subsequent oligomerization, which may be necessary for pore formation in membranes .

For Chrysophsin-2, which also contains the GXXXXG motif, similar structural transitions and membrane interactions could be expected, explaining both its antimicrobial efficacy and cytotoxicity profile.

Importance of GXXXXG Motif

The GXXXXG motif identified in chrysophsin peptides represents an important structural feature that influences their biological activities . In Chrysophsin-1, substitution of glycine residues in this motif with proline residues significantly altered its interaction with mammalian membranes, reducing cytotoxicity while preserving antimicrobial activity . This finding suggests that similar modifications might be effective in Chrysophsin-2 to improve its therapeutic index.

Future Research Directions

Targeted Modifications

Based on insights from Chrysophsin-1 studies, future research on Chrysophsin-2 could focus on similar strategic modifications to its GXXXXG motif. Introducing proline substitutions at specific glycine positions might yield variants with reduced cytotoxicity while maintaining antimicrobial efficacy, thereby improving their therapeutic potential .

Synergistic Applications

Studies on Chrysophsin-1 have demonstrated synergistic effects with conventional antibiotics against certain bacteria, particularly Gram-negative species like E. coli . Similar investigations with Chrysophsin-2 could identify potential combination therapies that leverage synergistic interactions to enhance antimicrobial efficacy while potentially reducing required dosages and associated toxicity concerns.

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